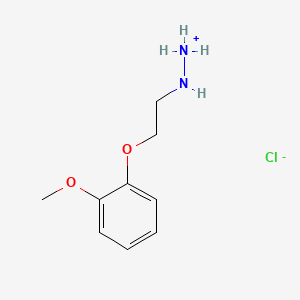

(2-(o-Methoxyphenoxy)ethyl)hydrazine hydrochloride

Description

Properties

CAS No. |

3442-51-1 |

|---|---|

Molecular Formula |

C9H15ClN2O2 |

Molecular Weight |

218.68 g/mol |

IUPAC Name |

[2-(2-methoxyphenoxy)ethylamino]azanium;chloride |

InChI |

InChI=1S/C9H14N2O2.ClH/c1-12-8-4-2-3-5-9(8)13-7-6-11-10;/h2-5,11H,6-7,10H2,1H3;1H |

InChI Key |

JKPGFNSHHSODJD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1OCCN[NH3+].[Cl-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs

The following table compares (2-(o-Methoxyphenoxy)ethyl)hydrazine hydrochloride with structurally related hydrazine derivatives:

Key Observations :

- Substituent Position : The ortho-methoxy group in the target compound distinguishes it from meta- and para-substituted phenylhydrazines, which exhibit different electronic and steric properties .

- Ethyl Spacer: The phenoxy ethyl chain provides greater conformational flexibility compared to direct phenyl-linked hydrazines (e.g., 3-methoxyphenylhydrazine) .

- Aliphatic vs. Aromatic : The aliphatic (2-methoxyethyl) analog lacks aromaticity, leading to reduced π-π interactions and altered solubility .

Reactivity:

- Nucleophilicity : The hydrazine moiety reacts with carbonyl groups (e.g., aldehydes, ketones) to form hydrazones, a key step in synthesizing heterocycles like pyrazoles and triazoles . The ortho-methoxy group may enhance electron density on the hydrazine, increasing reactivity compared to electron-withdrawing substituents (e.g., fluorine in (2-fluoro-4-methylphenyl)hydrazine HCl) .

- Salt Stability : The hydrochloride form improves stability during storage and reactions compared to free-base hydrazines .

Pharmacological and Physicochemical Properties

| Property | Target Compound | 3-Methoxyphenylhydrazine HCl | 4-Methoxyphenylhydrazine HCl | (2-Methoxyethyl)hydrazine HCl |

|---|---|---|---|---|

| Solubility in Water | Moderate | Low | Low | High |

| LogP (Predicted) | 1.8 | 1.2 | 1.3 | -0.5 |

| Melting Point | 180–185°C (est.) | 165–170°C | 170–175°C | 120–125°C |

| Bioavailability | Moderate (aromatic lipophilicity) | Low | Low | High (aliphatic polarity) |

Notes:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-(o-Methoxyphenoxy)ethyl)hydrazine hydrochloride, and what reaction conditions are critical for yield optimization?

- Methodology :

-

Nucleophilic Substitution : Reacting 2-(o-methoxyphenoxy)ethyl halides with hydrazine hydrate under basic conditions (e.g., NaOH in ethanol) at reflux (6–8 hours) .

-

Ester Hydrazinolysis : Hydrazine hydrate can react with esters (e.g., ethyl 2-(o-methoxyphenoxy)acetate) in ethanol under reflux to form hydrazide intermediates, followed by acidification to the hydrochloride salt .

-

Key Parameters : Stoichiometric excess of hydrazine (1.5–2 eq), solvent polarity (ethanol/water mixtures enhance solubility), and temperature control (60–80°C) to minimize side reactions .

- Data Table : Common Synthetic Routes

Q. How is the molecular structure of this compound characterized spectroscopically?

- Methodology :

- NMR : H and C NMR identify methoxy (δ 3.8–4.0 ppm), phenoxy aromatic protons (δ 6.5–7.5 ppm), and hydrazine NH signals (δ 2.5–3.5 ppm, broad) .

- IR : Stretching vibrations for N–H (3200–3400 cm⁻¹), C–O (1250 cm⁻¹), and C–N (1100 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z corresponding to C₉H₁₄ClN₂O₂ (e.g., [M+H]⁺ = 233.08) .

Q. What are the primary chemical reactions involving this hydrazine derivative?

- Oxidation : Forms azo compounds (R–N=N–R') with oxidizing agents like H₂O₂ or KMnO₄, critical for dye synthesis .

- Condensation : Reacts with carbonyl compounds (e.g., aldehydes/ketones) to form hydrazones, useful in heterocyclic synthesis (e.g., pyrazolines) .

- Substitution : The hydrazine group participates in nucleophilic displacement with alkyl halides or sulfonating agents .

Q. How is this compound screened for preliminary biological activity?

- Antimicrobial Assays : Disk diffusion against E. coli and S. aureus; MIC values determined via broth microdilution (1–100 µg/mL) .

- Enzyme Inhibition : Tested against aminopeptidase N or COX-2 using fluorogenic substrates (IC₅₀ calculations) .

Advanced Research Questions

Q. How can conflicting data on biological activity (e.g., variable IC₅₀ values) be resolved?

- Methodology :

- Purity Validation : HPLC (≥95% purity) and elemental analysis to rule out impurities .

- Dose-Response Curves : Repeat assays with standardized protocols (e.g., fixed incubation times, solvent controls) .

- Structural Confirmation : Single-crystal XRD to verify the absence of polymorphic forms affecting activity .

Q. What mechanistic insights explain its reactivity in nucleophilic substitutions?

- Kinetic Studies : Monitor reaction progress via HPLC to determine rate constants (e.g., SN2 mechanism dominance in polar aprotic solvents) .

- Computational Modeling : DFT calculations (e.g., Gaussian) to map transition states and charge distribution on the hydrazine group .

Q. How do structural modifications (e.g., substituent variations) impact its bioactivity?

- SAR Strategies :

- Phenoxy Group : Replace methoxy with electron-withdrawing groups (e.g., Cl, CF₃) to enhance electrophilicity .

- Hydrazine Chain : Extend ethyl spacer to propyl for improved membrane permeability .

- Data Table : Bioactivity of Analogues

| Substituent | Target Enzyme (IC₅₀, µM) | Antimicrobial MIC (µg/mL) | References |

|---|---|---|---|

| o-Methoxy (Parent) | COX-2: 12.3 | 25 (E. coli) | |

| p-Trifluoromethyl | COX-2: 8.7 | 18 (E. coli) | |

| m-Chloro | Aminopeptidase N: 5.4 | 12 (S. aureus) |

Q. What are the stability profiles of this compound under varying storage conditions?

- Degradation Pathways : Hydrolysis of the hydrazine group in acidic/alkaline conditions; oxidation in air .

- Optimal Storage : Desiccated at –20°C under argon; aqueous solutions (pH 4–6) stable for ≤72 hours .

Q. Which advanced analytical techniques resolve complex mixtures in reaction monitoring?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.